1,4-Dibenzyloxybenzene

Description

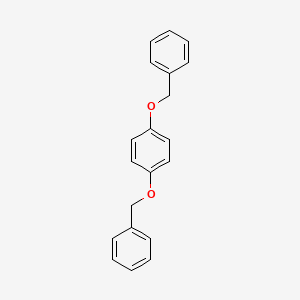

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYULYMCXVSRUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211161 | |

| Record name | 1,4-Dibenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-91-0 | |

| Record name | Hydroquinone dibenzyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibenzyloxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-91-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dibenzyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibenzyloxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Dibenzyloxybenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2R27VKV3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 1,4-Dibenzyloxybenzene

Introduction

This compound, also known as hydroquinone dibenzyl ether, is an organic compound with significant applications in the polymer industry. Its primary function is as a medium-strength, non-staining antioxidant for rubber, making it particularly valuable in the manufacturing of light-colored and sponge rubber products where discoloration is a critical concern.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in chemistry and material science.

Compound Identification

Correctly identifying a chemical compound is the foundation of all scientific work. This compound is registered under a unique CAS number and has several synonyms used across literature and commercial suppliers.

-

Synonyms : Hydroquinone dibenzyl ether, p-Dibenzyloxybenzene, 1,4-Bis(benzyloxy)benzene[2][6]

-

Molecular Structure :

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications and are crucial for determining appropriate handling and storage conditions.

| Property | Value | Source(s) |

| Molecular Weight | 290.36 g/mol | [1][4] |

| Appearance | White to tan crystalline powder | [1][2][3] |

| Melting Point | 125 - 128 °C | [1][7] |

| Boiling Point | 441.7 ± 25.0 °C (Predicted) | [1] |

| Density | 1.121 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water and ethanol; Soluble in acetone, benzene, and chlorobenzene.[1][2][3] | |

| Storage | Sealed in a dry, cool, and well-ventilated place at room temperature.[1][7] |

Synthesis of this compound

The most common laboratory and industrial synthesis method for this compound is a Williamson ether synthesis. This reaction involves the O-alkylation of hydroquinone with benzyl chloride.[1][3]

Reaction Mechanism

The synthesis proceeds by deprotonating the hydroxyl groups of hydroquinone with a base to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of benzyl chloride in an Sₙ2 reaction.

Caption: Standard workflow for safe handling of chemical powders.

References

-

This compound - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound - NIST Chemistry WebBook. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound - NIST Chemistry WebBook. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound CAS#: 621-91-0 - ChemWhat. (n.d.). Retrieved January 5, 2026, from [Link]

-

Mass spectrum of this compound - NIST Chemistry WebBook. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

An In-Depth Technical Guide to 1,4-Dibenzyloxybenzene for Advanced Research

This guide provides an in-depth exploration of 1,4-dibenzyloxybenzene, a key reagent and intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's properties, synthesis, and applications.

Core Molecular and Physical Properties

This compound, also known as hydroquinone dibenzyl ether, is a solid crystalline compound that serves as a crucial building block in various synthetic pathways.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₂ | [2][3][4] |

| Molecular Weight | 290.36 g/mol | [2][3][4] |

| CAS Registry Number | 621-91-0 | [2][3] |

| Appearance | White to light yellow or tan powder/crystal | [4][5] |

| Melting Point | 125 - 128 °C | [1][4] |

| Solubility | Insoluble in water; soluble in acetone, benzene, and chlorobenzene. | [4][5] |

The structure consists of a central benzene ring substituted at the 1 and 4 positions with benzyloxy groups (-OCH₂C₆H₅). This structure is key to its utility, particularly the benzyl ether linkages, which function as effective protecting groups for hydroxyl functionalities.

Synthesis of this compound: The Williamson Ether Synthesis

The primary and most efficient method for synthesizing this compound is the Williamson ether synthesis.[6][7][8] This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an Sₙ2 mechanism.[7][9][10]

Mechanistic Rationale

The synthesis involves the reaction of hydroquinone with benzyl chloride or benzyl bromide.[4][5][6] The process is initiated by deprotonating the hydroxyl groups of hydroquinone with a suitable base to form a more nucleophilic phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide in a classic Sₙ2 displacement, forming the stable ether bond.

The choice of a primary halide like benzyl chloride or bromide is critical.[6] Because the reaction follows an Sₙ2 pathway, it is sensitive to steric hindrance.[11] Primary halides are ideal as they minimize the competing E2 elimination reaction, which can become significant with secondary and tertiary halides.[9][11]

Experimental Protocol

The following is a generalized, self-validating protocol for the synthesis of this compound.

Materials:

-

Hydroquinone

-

Benzyl Chloride

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Dimethylformamide (DMF) or Acetone (solvent)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroquinone in the chosen solvent (e.g., DMF).

-

Base Addition: Add a stoichiometric excess of a suitable base, such as powdered potassium carbonate. The base is crucial for deprotonating the hydroquinone to form the reactive phenoxide intermediate.[7]

-

Alkylating Agent: Slowly add at least two equivalents of benzyl chloride to the stirring mixture. An excess ensures the complete dietherification of hydroquinone.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the hydroquinone spot and the appearance of the product spot.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, will yield the purified this compound.

Diagram: Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in the function of its benzyl ether groups, which are widely used as protecting groups for hydroxyls in multi-step organic synthesis.[12][13] This is particularly valuable in drug discovery and development, where complex molecules with multiple functional groups are often assembled.[8]

Role as a Protecting Group

Benzyl ethers are favored because they are stable under a wide range of reaction conditions (e.g., acidic, basic, and some oxidative/reductive conditions) but can be removed selectively under mild conditions.[13] This "orthogonality" is critical in complex syntheses.[13]

The downstream product, 4-benzyloxyphenol, is a common intermediate derived from the selective deprotection of this compound.[4]

Cleavage of Benzyl Ethers (Deprotection)

The removal of the benzyl group is a key step in unveiling the hydroxyl functionality at a desired point in a synthetic route.

Common Deprotection Methods:

-

Catalytic Hydrogenolysis: This is the most common and mildest method.[6][14] The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂).[6] The benzyl C-O bond is cleaved, yielding the deprotected alcohol and toluene as a byproduct.[6][14] This method is highly selective and does not affect many other functional groups.

-

Lewis Acids: Stronger conditions involving Lewis acids like boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) can also be used for cleavage, offering an alternative when catalytic hydrogenation is not feasible.[12]

-

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative cleavage, particularly for electron-rich benzyl ethers such as the p-methoxybenzyl (PMB) ether.[15]

Diagram: Deprotection Logical Relationship

Caption: Common deprotection pathways for benzyl ethers.

Spectroscopic Characterization

Accurate identification of this compound is essential. The following are expected spectroscopic signatures.

-

¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is relatively simple. Key signals would include:

-

A singlet for the four aromatic protons on the central hydroquinone ring.[16]

-

A singlet for the four benzylic protons (-CH₂-).

-

Multiplets for the ten protons on the two terminal phenyl groups.

-

-

¹³C NMR: The carbon NMR would also reflect the molecular symmetry, showing a reduced number of signals relative to the total number of carbons. Expected signals would correspond to the distinct carbon environments in the aromatic rings and the benzylic carbon.[16]

-

IR Spectroscopy: The infrared spectrum would show characteristic peaks for:

Safety and Handling

As a laboratory chemical, this compound requires proper handling to ensure safety.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood.[1][17] Avoid contact with skin, eyes, and clothing.[1][4][17] Do not breathe dust.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[1][17]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][17] Store away from strong oxidizing agents.[1]

-

First Aid:

While not classified as hazardous under US OSHA standards, standard safe laboratory practices should always be followed.[1]

Conclusion

This compound is a valuable and versatile compound in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the stability and selective cleavability of its benzyl ether protecting groups make it an indispensable tool for researchers in drug development and materials science. A thorough understanding of its properties, synthesis, and reactivity is fundamental to its effective application in complex synthetic challenges.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]

- Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813-5815.

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

- Crasto, C., & Jones, G. B. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Tetrahedron Letters, 47(39), 6949-6952.

-

ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 621-91-0. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C20H18O2). Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Nissen, C., & Detert, H. (2012). 1,4-Dihexyloxy-2,5-bis(2-nitrophenyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1022.

-

Supplementary Information File. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

- Motyka, R., et al. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols.

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

-

University of Calgary. (n.d.). Chem 351 F14 Final : Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Diethoxybenzene. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved from [Link]

-

Infochems. (n.d.). This compound. Retrieved from [Link]

- Rodriguez, A. L., et al. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.

Sources

- 1. fishersci.com [fishersci.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 621-91-0 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. francis-press.com [francis-press.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Benzyl Ethers [organic-chemistry.org]

- 15. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Fundamental Synthesis of 1,4-Dibenzyloxybenzene from Hydroquinone

<-3a--22_topc-3a_--22_fundamental-synthesis-of-1-4-dibenzyloxybenzene-from-hydroquinone-22_-2c_-22_content-type-3a_--22_an-in-depth-technical-guide-or-whitepaper-on-the-core-22_-2c_-22_audience-3a_--22_researchers-2c_-scientists-2c_-and-drug-development-professionals-22_-2c_-22_core-requirements-3a_--22_part-1-3a_-core-directive-28_autonomy_29-3a_--5c_nyou-have-full-editorial-control-to-structure-this-guide-do-not-follow-a-rigid-pre-set-template-instead-2c_-analyze-the-specific-nature-of-the-7b_topic_7d-and-design-a-structure-that-best-tells-the-in-depth-technical-guide_5c_npart-2-3a_-scientific-integrity-26_-logic-28_e-e-a-t_29-5c_nas-a-senior-application-scientist-2c_-you-must-synthesize-technical-accuracy-with-field-proven-insights-your-narrative-should-follow-these-three-pillars-3a_--5c_nexpertise-26_-experience-3a_-do-not-just-list-steps_3b_-explain-the-causality-behind-experimental-choices-5c_ntrustworthiness-3a_-every-protocol-described-must-be-a-self-validating-system-5c_nauthoritative-grounding-26_-comprehensive-references-3a_--5c_nin-text-citations-3a_-you-must-cite-and-link-to-authoritative-sources-to-support-key-mechanistic-claims-or-protocol-standards-within-the-body-text-5c_nreference-list-output-3a_-at-the-very-end-of-the-content-2c_-you-are-required-to-generate-a-complete-22_references-22_-section-consolidate-all-sources-cited-into-a-numbered-list-including-the-title-2c_-source-2c_-and-a-valid-2c_-clickable-url-for-verification-5c_nlink-integrity-3a_-use-real-2c_-verified-urls-provided-by-the-grounding-tool-a-working-landing-page-is-prioritized-over-a-potentially-broken-deep-link-5c_npart-3-3a_-visualization-26_-formatting_5c_ndata-presentation-3a_--5c_nsummarize-all-quantitative-data-into-clearly-structured-tables-for-easy-comparison-5c_nexperimental-protocols-3a_--5c_nprovide-detailed-2c_-step-by-step-methodologies-for-all-key-experiments_2f_workflows-cited-5c_nmandatory-visualization-3a_--5c_ncreate-diagrams-for-all-described-signaling-pathways-2c_-experimental-workflows-2c_-or-logical-relationships-using-graphviz-28_dot-language_29--5c_nenclose-all-dot-scripts-within-a-dot-code-block-5c_nprovide-a-brief-2c-descriptive-caption-directly-below-each-generated-diagram-28_within-100-characters_29--5c_ndiagram-specifications-3a--5c_nmax-width-3a_-760px-5c_ncolor-contrast-rule-3a_-ensure-sufficient-contrast-between-arrow_2f_symbol-colors-and-their-background-avoid-using-the-same-color-for-foreground-elements-5c_nnode-text-contrast-rule-28_critical_29-3a_-text-color-28_fontcolor_29-must-be-explicitly-set-to-have-high-contrast-against-the-node-27_s-background-28_fillcolor_29--5c_ncolor-palette-3a-23_4285f4-2c_-23_ea4335-2c_-23_fbbc05-2c_-23_34a853-2c_-23_ffffff-2c_-23_f1f3f4-2c_-23_202124-2c_-23_5f6368-22_--_>

This guide provides a comprehensive, in-depth exploration of the synthesis of 1,4-dibenzyloxybenzene from hydroquinone, a cornerstone reaction in organic synthesis with wide-ranging applications.[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps to offer a nuanced understanding of the reaction's mechanistic underpinnings, critical parameters, and practical considerations.

Introduction: The Significance of this compound and the Williamson Ether Synthesis

This compound, also known as hydroquinone dibenzyl ether, serves as a valuable intermediate in the synthesis of various organic molecules.[1][3] Its applications span from its use as a medium-strength, non-staining antioxidant in the rubber industry to a precursor in the development of novel pharmaceuticals and materials.[1][4] The lipophilic nature imparted by the benzyl groups makes it a key building block for targeting specific biological pathways.

The primary and most efficient route to this compound is through the Williamson ether synthesis .[5][6][7] This classic and robust SN2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or, in this case, a phenoxide.[5][6][8] The synthesis begins with the deprotonation of hydroquinone, a dihydric phenol, to form the more nucleophilic diphenoxide, which then reacts with benzyl bromide to yield the desired diether.[5][8]

Mechanistic Deep Dive: The Causality Behind Experimental Choices

The Williamson ether synthesis is a prime example of a bimolecular nucleophilic substitution (SN2) reaction.[5][6] Understanding the mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues.

Step 1: Deprotonation of Hydroquinone

The initial and critical step is the deprotonation of both hydroxyl groups of hydroquinone by a suitable base to form the hydroquinone dianion.[8]

-

Choice of Base: The selection of the base is crucial. While strong bases like sodium hydride (NaH) can be used, more common and safer alternatives for aryl ether synthesis include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[8] The pKa of the phenolic protons of hydroquinone is approximately 10, making these moderately strong bases sufficient to drive the equilibrium towards the formation of the phenoxide.[6] The use of a base is essential as the neutral hydroxyl group is a poor nucleophile.[6]

Step 2: Nucleophilic Attack

The generated diphenoxide ion is a potent nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide in a concerted SN2 fashion.[5][6]

-

Why Benzyl Bromide? Benzyl bromide is an excellent substrate for SN2 reactions. The benzylic carbon is primary, minimizing steric hindrance, and the bromide is a good leaving group.[6][9] The stability of the transition state is also enhanced by the adjacent phenyl ring.

The Role of the Solvent

The choice of solvent significantly influences the reaction rate and outcome.[6]

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often preferred.[8] These solvents can solvate the cation (e.g., K⁺ or Na⁺) but do not strongly solvate the nucleophilic phenoxide anion, leaving it "naked" and highly reactive. This leads to a significant rate enhancement of the SN2 reaction.[6]

-

Protic Solvents: While the reaction can be performed in protic solvents like ethanol, the rate is generally slower due to the solvation of the nucleophile through hydrogen bonding, which reduces its nucleophilicity.[6]

Phase-Transfer Catalysis: An Enhancement Strategy

For reactions involving reactants in different phases (e.g., a solid base and an organic solvent), a phase-transfer catalyst (PTC) can dramatically improve the reaction rate and yield.[10][11][12]

-

Mechanism of Action: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the phenoxide anion from the solid or aqueous phase into the organic phase where the benzyl bromide is dissolved.[11][13] The lipophilic alkyl groups of the PTC cation form an ion pair with the phenoxide, rendering it soluble in the organic medium and readily available for reaction.[11] This technique can eliminate the need for harsh, anhydrous conditions and expensive polar aprotic solvents.[12][13]

Comprehensive Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Hydroquinone | 110.11 | 5.51 g | 0.05 | 1.0 |

| Benzyl Bromide | 171.04 | 17.1 g (12.0 mL) | 0.10 | 2.0 |

| Potassium Carbonate (anhydrous) | 138.21 | 13.82 g | 0.10 | 2.0 |

| Acetone | 58.08 | 150 mL | - | - |

Reaction Setup and Procedure

-

Reaction Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (5.51 g, 0.05 mol) and anhydrous potassium carbonate (13.82 g, 0.10 mol).

-

Solvent Addition: Add 150 mL of acetone to the flask.

-

Reagent Addition: With vigorous stirring, add benzyl bromide (12.0 mL, 0.10 mol) to the suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is complete when the hydroquinone spot is no longer visible.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

-

Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a solid. Recrystallize the solid from ethanol or a mixture of ethanol and water to obtain pure this compound as a tan powder.[1]

-

Filter the recrystallized product, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterization

The identity and purity of the final product can be confirmed by:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopic Analysis: Utilize ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of this compound.

Visualizing the Process

Reaction Mechanism

Caption: Mechanism of this compound Synthesis.

Experimental Workflow

Sources

- 1. This compound | 621-91-0 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. [PDF] Synthesis of 1,4-bis (benzyloxy)Benzene Under Sonication and a Multi-Site Phase-Transfer Catalyst in Solid-Liquid Condition-Kinetic Aspects | Semantic Scholar [semanticscholar.org]

- 11. crdeepjournal.org [crdeepjournal.org]

- 12. researchgate.net [researchgate.net]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to the Williamson Ether Synthesis of 1,4-Dibenzyloxybenzene

This guide provides a comprehensive examination of the Williamson ether synthesis as applied to the preparation of 1,4-dibenzyloxybenzene. It is intended for researchers, scientists, and drug development professionals seeking a deep mechanistic understanding and a robust, field-proven protocol. The narrative moves beyond a simple recitation of steps to explore the causality behind experimental choices, ensuring a thorough and practical understanding of this cornerstone organic transformation.

Introduction: The Enduring Relevance of a Classic Reaction

Discovered by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][2] The reaction fundamentally involves the nucleophilic substitution of a halide by an alkoxide or phenoxide ion, proceeding via the well-established SN2 mechanism.[3]

The target molecule, this compound, is synthesized from hydroquinone and a suitable benzyl halide.[4] This compound serves not only as a valuable intermediate in the synthesis of more complex molecules but also finds application as a medium-strength, non-staining antioxidant, particularly in the rubber industry.[4] This guide will dissect the synthesis into its core mechanistic steps, evaluate critical reaction parameters, and present a detailed experimental protocol for its successful execution.

The Core Mechanism: A Stepwise SN2 Pathway

The formation of this compound via the Williamson synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][5] The process can be understood in two primary stages: the in-situ generation of a potent nucleophile followed by its reaction with an electrophile.

Step 1: Deprotonation of Hydroquinone

The reaction is initiated by the deprotonation of the two phenolic hydroxyl groups of hydroquinone. A moderately strong base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is employed to abstract the acidic protons, generating the hydroquinone dianion (a diphenoxide).[5] This step is critical as the neutral hydroquinone is not sufficiently nucleophilic to initiate the reaction. The resulting dianion, however, is a powerful nucleophile, poised for the subsequent substitution step.

Step 2: Nucleophilic Attack on Benzyl Halide

The generated diphenoxide ion then acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide). This occurs via a concerted SN2 mechanism, where the nucleophile attacks from the backside of the carbon-halide bond.[2][6] Simultaneously, the carbon-halide bond breaks, and the halide is expelled as a leaving group. This process occurs sequentially for both phenoxide centers to yield the final this compound product. Benzyl halides are particularly superb electrophiles for this reaction due to the primary nature of the carbon atom, which minimizes steric hindrance.[7][8]

Causality Behind Experimental Choices

A successful synthesis hinges on the rational selection of reagents and conditions. Each choice is deliberate, designed to maximize yield and purity by favoring the desired SN2 pathway over competing side reactions.

| Parameter | Optimal Choice | Rationale & Justification |

| Nucleophile Precursor | Hydroquinone | The alternative pathway—reacting benzyl alcohol with a dihalobenzene—is not viable for a standard Williamson synthesis. SN2 reactions do not occur at sp²-hybridized carbons of an aryl halide.[3] Therefore, the phenolic compound must serve as the nucleophile precursor. |

| Electrophile | Benzyl Chloride or Bromide | Primary (1°) halides are ideal substrates for SN2 reactions. Benzyl halides are particularly reactive. Using secondary (2°) or tertiary (3°) halides would drastically increase the likelihood of the competing E2 elimination reaction, forming an alkene byproduct.[1][2][5] |

| Base | K₂CO₃, KOH, NaOH | For aryl ether synthesis, moderately strong bases are sufficient and effective.[5] Stronger bases like sodium hydride (NaH) can be used but are often unnecessary for deprotonating phenols and require stricter anhydrous conditions. The chosen base should be strong enough to fully deprotonate the phenol but not so hindered that it promotes elimination. |

| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | These solvents excel at solvating the cation (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly reactive. This significantly accelerates the rate of the SN2 reaction.[1][9] Protic solvents (like ethanol) would solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction. |

| Temperature | 60-100 °C | Elevated temperatures increase the reaction rate. However, excessively high temperatures can promote side reactions.[1] The optimal temperature balances a reasonable reaction time with minimal byproduct formation. |

Advanced Technique: Phase-Transfer Catalysis (PTC)

On an industrial scale or for improved efficiency, Phase-Transfer Catalysis (PTC) is the premier technology for Williamson ether syntheses.[10][11] This technique is invaluable when the nucleophile (or its salt) and the electrophile have low mutual solubility.

In the synthesis of this compound, the potassium salt of hydroquinone is poorly soluble in the organic solvent where the benzyl chloride resides. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), resolves this issue. The catalyst's lipophilic cation pairs with the phenoxide anion, shuttling it from the solid or aqueous phase into the organic phase, where it can readily react with the benzyl chloride.[11][12][13] This method often allows for milder reaction conditions, faster rates, and the use of less expensive inorganic bases.[14]

Experimental Protocol

This protocol describes a reliable laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Table 1: Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| Hydroquinone | C₆H₆O₂ | 110.11 | 20.0 | 2.20 g | Nucleophile Precursor |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 44.0 | 4.8 mL | Electrophile |

| Potassium Carbonate | K₂CO₃ | 138.21 | 50.0 | 6.91 g | Base |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | 100 mL | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL | Extraction Solvent |

| Deionized Water | H₂O | 18.02 | - | ~300 mL | Work-up |

| Brine (sat. NaCl) | NaCl | 58.44 | - | ~50 mL | Work-up |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | Drying Agent |

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add hydroquinone (2.20 g, 20.0 mmol), potassium carbonate (6.91 g, 50.0 mmol), and N,N-dimethylformamide (DMF, 100 mL).

-

Initiation: Begin vigorous stirring and gently heat the mixture to 80 °C using an oil bath.

-

Electrophile Addition: Once the reaction mixture reaches 80 °C, add benzyl chloride (4.8 mL, 44.0 mmol) dropwise over 15 minutes using a syringe or dropping funnel. A slight excess of the electrophile and base ensures the complete di-alkylation of the hydroquinone.

-

Reaction Monitoring: Maintain the temperature at 80 °C and allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) mobile phase, checking for the disappearance of the hydroquinone spot.

-

Work-up and Extraction: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 200 mL of cold deionized water. A white precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove DMF and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure this compound as a white crystalline solid.[15]

-

Drying and Characterization: Dry the purified product in a vacuum oven. The final product can be characterized by its melting point (reported as ~128 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[4]

Potential Side Reactions and Mitigation Strategies

While robust, the Williamson synthesis is not without potential competing pathways. Awareness of these possibilities is key to maximizing the purity of the final product.

-

Mono-alkylation: Incomplete reaction can result in the formation of 4-benzyloxyphenol.[16]

-

Mitigation: Using a slight excess (10%) of both the base and the benzyl halide drives the reaction to completion, favoring the di-substituted product.

-

-

C-Alkylation: As an ambident nucleophile, the phenoxide ion can theoretically be alkylated on the aromatic ring (C-alkylation) in addition to the oxygen atom (O-alkylation).[1][5]

-

Mitigation: O-alkylation is generally favored, especially in polar aprotic solvents like DMF or DMSO. The conditions outlined in the protocol strongly favor the desired O-alkylation product.

-

-

Elimination (E2): This is a primary competitor to SN2 reactions.

-

Mitigation: This is largely avoided by the choice of a primary electrophile (benzyl chloride). The risk of elimination would be significant with secondary or tertiary halides.[2]

-

-

Hydrolysis of Electrophile: Trace amounts of water can lead to the hydrolysis of benzyl chloride to benzyl alcohol, catalyzed by the base.[16]

-

Mitigation: Using anhydrous-grade solvents and ensuring the potassium carbonate is dry can minimize this side reaction.

-

Conclusion

The Williamson ether synthesis is a powerful and highly effective method for preparing this compound from hydroquinone and benzyl chloride. Its success relies on a firm understanding of the SN2 mechanism and the deliberate control of reaction parameters to favor this pathway. By selecting a primary electrophile, an appropriate base, and a polar aprotic solvent, the reaction proceeds with high efficiency. Advanced techniques such as phase-transfer catalysis can further enhance reaction rates and scalability. The protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to confidently and successfully synthesize this valuable compound.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chembk.com [chembk.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. teachthemechanism.com [teachthemechanism.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 11. crdeepjournal.org [crdeepjournal.org]

- 12. Preparation of 1,3-bis(allyloxy)benzene under a new multi-site phase-transfer catalyst combined with ultrasonication--a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Synthesis of 1,4-bis (benzyloxy)Benzene Under Sonication and a Multi-Site Phase-Transfer Catalyst in Solid-Liquid Condition-Kinetic Aspects | Semantic Scholar [semanticscholar.org]

- 14. phasetransfer.com [phasetransfer.com]

- 15. researchgate.net [researchgate.net]

- 16. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]

Discovery and history of hydroquinone protection with benzyl groups

An In-Depth Technical Guide to the Benzylation of Hydroquinone: Discovery, History, and Modern Applications

Introduction: The Challenge of a Reactive Core

Hydroquinone, a simple 1,4-dihydroxybenzene, is a foundational structural motif in a vast array of natural products, pharmaceuticals, and industrial chemicals. Its two hydroxyl groups, while key to its chemical utility, also render it highly susceptible to oxidation, readily converting to benzoquinone. This inherent reactivity presents a significant challenge in multi-step organic synthesis, where harsh reagents or reaction conditions can lead to unwanted side reactions and decomposition. To harness the synthetic potential of the hydroquinone core, chemists must often shield or "protect" its hydroxyl groups, allowing other parts of a molecule to be modified before restoring the diol functionality.

This guide provides a deep dive into one of the most enduring and reliable strategies for this purpose: the protection of hydroquinone using benzyl groups. We will explore the historical origins of this technique, rooted in the fundamental principles of ether synthesis, and detail the modern methodologies that have made it a cornerstone of complex molecule construction for researchers, scientists, and drug development professionals.

The Genesis of Benzyl Protection: From Williamson's Ether to a Synthetic Mainstay

The story of benzyl protection is inextricably linked to the broader history of ether synthesis. In 1850, Alexander Williamson developed the reaction that now bears his name, demonstrating that an ether could be formed from the reaction of an alkoxide with an alkyl halide.[1] This bimolecular nucleophilic substitution (SN2) reaction provided a rational and versatile method for creating C-O-C linkages, laying the groundwork for countless future applications.[1][2]

It was the unique combination of stability and selective reactivity that made the benzyl group, specifically, an outstanding candidate for a protecting group.[3][4] A benzyl ether is remarkably robust, capable of withstanding a wide range of non-reducing chemical environments, including many acidic and basic conditions that would cleave other types of protecting groups.[3][5][6] Yet, its true genius lies in its Achilles' heel: the relative weakness of the benzylic carbon-oxygen bond. This bond can be selectively cleaved under mild reductive conditions, most commonly through catalytic hydrogenolysis, liberating the original hydroxyl group and generating toluene as a benign byproduct.[3] This powerful combination of stability and predictable, gentle removal cemented the benzyl group's role as a workhorse in organic synthesis.[3][7][8]

Part 1: The Benzylation of Hydroquinone – Installation of the Protective Shield

The primary method for attaching benzyl groups to hydroquinone is the Williamson ether synthesis.[9][10] The process involves the deprotonation of hydroquinone's phenolic hydroxyl groups to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of a benzyl halide.

Mechanism of Benzylation

The reaction proceeds via a classic SN2 mechanism:

-

Deprotonation: A base removes the acidic protons from the hydroquinone's hydroxyl groups, forming a mono- or di-phenoxide anion. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can be used under milder conditions, particularly for phenols which are more acidic than typical alcohols.[11]

-

Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile, attacking the methylene carbon of the benzyl halide (e.g., benzyl bromide or benzyl chloride).

-

Displacement: The attack occurs from the backside of the C-Halogen bond, displacing the halide leaving group in a single, concerted step to form the stable benzyl ether.[1]

When protecting hydroquinone, the reaction can be controlled to produce either the mono- or di-benzylated product by carefully managing the stoichiometry of the reagents. Using one equivalent of benzyl halide will favor the mono-protected product, 4-(benzyloxy)phenol, while an excess of the benzylating agent will drive the reaction to completion, yielding 1,4-bis(benzyloxy)benzene.

Caption: Mechanism of Hydroquinone Dibenzylation.

Experimental Protocol: Synthesis of 1,4-bis(benzyloxy)benzene

This protocol provides a reliable method for the complete protection of hydroquinone.

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 2.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of hydroquinone (1.0 equivalent) in anhydrous DMF dropwise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Alkylation: Cool the resulting phenoxide solution back to 0 °C. Add benzyl bromide (BnBr, 2.2-2.5 equivalents) dropwise. A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to accelerate the reaction.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Quench and Work-up: Carefully quench the reaction by slowly adding water or methanol at 0 °C to destroy any excess NaH. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent like ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure 1,4-bis(benzyloxy)benzene as a white solid.

Caption: Workflow for Hydroquinone Benzylation.

Part 2: Debenzylation – The Controlled Release

The strategic value of the benzyl group lies in its facile removal under conditions that often leave other functional groups untouched. The most prevalent and reliable method for this transformation is catalytic hydrogenolysis.

Mechanism of Catalytic Hydrogenolysis

This process involves the cleavage of the C-O bond with hydrogen gas, mediated by a palladium catalyst.[3][12][13]

-

Adsorption: Both the benzyl ether and hydrogen gas adsorb onto the surface of the palladium catalyst (commonly dispersed on activated carbon, Pd/C).

-

Oxidative Addition: The palladium metal center inserts into the benzylic C-O bond.

-

Reductive Elimination: The adsorbed hydrogen atoms are transferred to the substrate, cleaving the bond and regenerating the palladium catalyst. The products, hydroquinone and toluene, then desorb from the catalyst surface.

Caption: Catalytic Hydrogenolysis Mechanism.

Alternative Deprotection Methods

While standard hydrogenolysis is most common, several alternatives offer advantages in specific contexts:

-

Catalytic Transfer Hydrogenation: This method avoids the need for pressurized hydrogen gas, which can be a safety and equipment concern.[14] Instead, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, is used in conjunction with the palladium catalyst to provide the necessary hydrogen in situ.[14][15][16][17]

-

Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers. 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is particularly effective, especially for electron-rich systems like the p-methoxybenzyl (PMB) ether.[4][9] Recent advances have even demonstrated visible-light-mediated oxidative debenzylation using DDQ, offering a mild, photocatalytic approach.[7][18]

Experimental Protocol: Debenzylation via Catalytic Hydrogenolysis

This protocol describes the removal of benzyl groups to regenerate hydroquinone.

-

Setup: Dissolve 1,4-bis(benzyloxy)benzene (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add palladium on carbon (Pd/C, 10% w/w, typically 5-10 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Purge the flask by evacuating the air and refilling with H₂ several times. For more stubborn substrates, a Parr hydrogenator or similar pressure vessel may be required.[19]

-

Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within a few hours to overnight. Monitor by TLC until the starting material is fully consumed.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The Celite pad with the catalyst may be flammable and should not be allowed to dry completely before proper disposal.

-

Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude hydroquinone, which can be further purified if necessary.

Caption: Workflow for Catalytic Debenzylation.

Part 3: Applications in Drug Discovery and Complex Synthesis

The benzylation of hydroquinone is not merely an academic exercise; it is a critical enabling step in the synthesis of a wide range of functional molecules. Benzyl-protected hydroquinone serves as a stable, versatile intermediate for introducing the hydroquinone moiety into complex targets.[20] This strategy has been employed in the creation of simplified analogs of bioactive natural products for cytotoxicity studies and in the development of novel pharmaceutical agents.[21] For example, the synthesis of arbutin, a skin-whitening agent, can involve the use of benzyl-protected hydroquinone intermediates to ensure selective glycosylation before deprotection.[22] The robustness of the benzyl ether allows for a broad range of subsequent chemical transformations, such as cross-coupling reactions, acylations, or further alkylations on other parts of the molecule, before its clean removal in a final step.

Quantitative Data Summary

The following tables summarize typical conditions for the benzylation and debenzylation of hydroquinone.

Table 1: Typical Conditions for Hydroquinone Benzylation

| Parameter | Condition | Purpose |

| Reagent | Benzyl Bromide (BnBr) | Benzylating agent |

| Base | NaH or K₂CO₃ | Deprotonates hydroxyl groups |

| Solvent | DMF, Acetone, THF | Aprotic solvent to facilitate SN2 |

| Temperature | 0 °C to Room Temp. | Controls reaction rate |

| Time | 12 - 24 hours | Time to completion |

| Typical Yield | >90% (for dibenzylation) | Efficiency of the reaction |

Table 2: Typical Conditions for Benzyl Ether Deprotection

| Parameter | Condition | Purpose |

| Catalyst | 10% Pd/C | Facilitates hydrogenolysis |

| H₂ Source | H₂ (gas), Formic Acid | Reductive agent |

| Solvent | Ethanol, Ethyl Acetate | Dissolves substrate |

| Temperature | Room Temperature | Mild reaction condition |

| Time | 2 - 16 hours | Time to completion |

| Typical Yield | >95% | Efficiency of the reaction |

Conclusion

The use of the benzyl group to protect hydroquinone represents a classic yet continually relevant strategy in organic synthesis. Born from the fundamental Williamson ether synthesis, its utility is defined by a powerful duality: exceptional stability across a wide range of chemical conditions and predictable, mild cleavage through catalytic hydrogenolysis. This combination provides chemists with the control needed to build complex molecular architectures on the hydroquinone scaffold. From its historical discovery to its modern application in drug development, the benzylation of hydroquinone remains an indispensable tool, demonstrating the enduring power of well-designed protective group chemistry.

References

- Bieg, T., & Szeja, W. (1985).

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

- Li, J. J. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.

- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492.

- Wiley Online Library. (n.d.). Palladium on Carbon.

-

Request PDF. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Retrieved from [Link]

- Y-S.C.C. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.

- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.

- RSC Publishing. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

- Tasseau, O., Mosset, P., Barillé-Nion, S., Gautier, F., & Grée, R. (2018). Synthesis and cytotoxicity studies of newly designed benzyl-hydroquinone derivatives. Medicinal Chemistry Research, 27, 1050–1065.

- Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- University of Windsor. (n.d.). Alcohol Protecting Groups.

- Google Patents. (n.d.). EP0748306A1 - Process for making monoacetals of hydroquinone.

-

Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. Retrieved from [Link]

- Gentry, E. C., Ryss, J. M., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 853–857.

- Google Patents. (n.d.). CN103159627A - Synthetic method for hydroquinone monobenzoate.

- Google Patents. (n.d.). WO2006134124A1 - Synthesis of hydroquinone derivatives.

-

ACS Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]

- Knabel, M. R., & Dudley, G. B. (2015). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 80(2), 1033–1043.

-

Chem-Station Int. Ed. (2014, March 9). Benzyl (Bn) Protective Group. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

ChemBK. (2024, April 9). Benzyl hydroquinone. Retrieved from [Link]

-

Organic Chemistry. (2022, January 31). Adding Benzyl Protecting Group Mechanism [Video]. YouTube. Retrieved from [Link]

- Hoarau, C., & Pettus, T. R. R. (2003).

- Dunsmore, L., Navo, C. D., Becher, J., & Bernardes, G. J. L. (2022). Controlled masking and targeted release of redox-cycling ortho-quinones via a C–C bond-cleaving 1,6-elimination.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. Benzyl group - Wikipedia [en.wikipedia.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. m.youtube.com [m.youtube.com]

- 12. lzchemical.com [lzchemical.com]

- 13. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. WO2006134124A1 - Synthesis of hydroquinone derivatives - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. CN103159627A - Synthetic method for hydroquinone monobenzoate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Photophysical Properties of 1,4-Dibenzyloxybenzene and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 1,4-dibenzyloxybenzene and its analogs. As a class of aromatic ethers, these molecules exhibit intriguing fluorescence characteristics that are highly sensitive to their structural and environmental parameters. This document will delve into the synthesis, spectroscopic behavior, and key photophysical parameters of these compounds. Furthermore, it will explore their potential applications in fields such as drug development and cellular imaging, offering insights for researchers and scientists working at the intersection of chemistry, biology, and medicine.

Introduction: The Allure of Alkoxybenzenes

The study of fluorescent molecules is a cornerstone of modern chemical and biological sciences. Among the vast array of fluorophores, alkoxybenzene derivatives, including this compound, represent a class of compounds with significant potential. Their core structure, consisting of a central benzene ring substituted with alkoxy groups, gives rise to distinct electronic properties that govern their interaction with light.

This compound, also known as hydroquinone dibenzyl ether, is a symmetrical aromatic ether.[1][2] Its structure, featuring two benzyloxy groups in a para configuration on a benzene ring, provides a rigid and electronically well-defined chromophore. This guide will explore the fundamental principles that underpin the photophysical behavior of this molecule and its structural relatives, providing a framework for understanding and predicting their properties. The insights provided are intended to empower researchers to harness the unique characteristics of these compounds for the development of novel fluorescent probes, sensors, and therapeutic agents.

Synthesis of this compound and its Analogs

The most common and efficient method for the synthesis of this compound and its analogs is the Williamson ether synthesis .[3][4][5] This versatile SN2 reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form the ether linkage.

General Synthetic Protocol: Williamson Ether Synthesis

The synthesis of this compound is typically achieved by reacting hydroquinone with benzyl chloride in the presence of a base.[6]

Step-by-Step Methodology:

-

Deprotonation of Hydroquinone: Hydroquinone is treated with a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This step generates the hydroquinone dianion.

-

Nucleophilic Attack: Benzyl chloride is added to the reaction mixture. The phenoxide oxygen atoms of the hydroquinone dianion act as nucleophiles, attacking the electrophilic benzylic carbon of benzyl chloride.

-

Displacement and Ether Formation: The chloride ion is displaced, forming the two ether bonds and yielding this compound.

-

Workup and Purification: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield a tan powder.[6][7]

Diagram of the Williamson Ether Synthesis for this compound:

Caption: General scheme of the Williamson ether synthesis for this compound.

Synthesis of Analogs

The versatility of the Williamson ether synthesis allows for the straightforward creation of a wide range of analogs by varying the starting phenol and alkyl halide. For example:

-

Substitution on the Benzyl Groups: Using substituted benzyl chlorides (e.g., 4-methoxybenzyl chloride) will introduce substituents onto the terminal phenyl rings.

-

Substitution on the Central Ring: Starting with substituted hydroquinones (e.g., 2-methylhydroquinone) will result in analogs with modified central aromatic cores.

-

Varying the Alkoxy Chain: Employing different alkyl halides (e.g., ethyl iodide, butyl bromide) allows for the synthesis of a homologous series of 1,4-dialkoxybenzenes.[8]

Fundamental Photophysical Principles

The interaction of light with molecules like this compound can be understood through the framework of a Jablonski diagram . This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.

Diagram of a Jablonski Diagram for a Typical Aromatic Ether:

Caption: A simplified Jablonski diagram illustrating key photophysical processes.

Key processes depicted in the Jablonski diagram include:

-

Absorption: The molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁ or S₂).

-

Vibrational Relaxation and Internal Conversion: The excited molecule rapidly loses vibrational energy to its surroundings (vibrational relaxation) and can transition between electronic states of the same multiplicity without emitting light (internal conversion).

-

Fluorescence: The molecule returns from the lowest vibrational level of the first excited singlet state (S₁) to the ground state (S₀) by emitting a photon. This process is typically fast, occurring on the nanosecond timescale.

-

Intersystem Crossing: The molecule can transition from an excited singlet state to an excited triplet state (T₁), which has a different spin multiplicity.

-

Phosphorescence: Emission of a photon from an excited triplet state to the ground state. This process is spin-forbidden and therefore much slower than fluorescence, often occurring on the microsecond to second timescale.

Photophysical Properties of this compound and Analogs

Absorption and Emission Spectra

The absorption spectrum of 1,4-dimethoxybenzene in ethanol shows an excitation peak at approximately 291 nm.[9] Its emission spectrum in the same solvent exhibits a peak at around 318 nm.[9] It is expected that this compound will have a similar absorption and emission profile, likely with a slight red-shift (to longer wavelengths) due to the extended conjugation provided by the benzyl groups.

Table 1: Photophysical Data of 1,4-Dimethoxybenzene (Analog of this compound)

| Compound | Solvent | Absorption Max (λabs) | Emission Max (λem) |

| 1,4-Dimethoxybenzene | Ethanol | ~291 nm[9] | ~318 nm[9] |

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yields of dialkoxybenzene derivatives are highly dependent on their structure and the surrounding solvent environment. For instance, studies on other alkoxy-substituted arenes have shown that their fluorescence quantum yields can be influenced by factors such as solvent polarity and the presence of electron-donating or -withdrawing groups.[10]

Structure-Property Relationships

The photophysical properties of this compound analogs can be rationally tuned by modifying their chemical structure:

-

Effect of Alkoxy Chain Length: Increasing the length of the alkoxy chains generally has a minor effect on the absorption and emission maxima.

-

Effect of Substituents: The introduction of electron-donating or electron-withdrawing groups on the aromatic rings can significantly alter the electronic distribution and, consequently, the absorption and emission wavelengths, as well as the quantum yield. For example, adding electron-donating groups often leads to a red-shift in the emission spectrum.

-

Molecular Rigidity: Increasing the rigidity of the molecular structure can reduce non-radiative decay pathways, leading to higher fluorescence quantum yields.

Experimental Characterization

A comprehensive understanding of the photophysical properties of this compound and its analogs requires a suite of spectroscopic and analytical techniques.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light that a molecule absorbs. The resulting spectrum provides information about the electronic transitions within the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance of the solution over a range of wavelengths (typically 200-800 nm), using the pure solvent as a reference.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has been excited by absorbing light. It provides information about the fluorescence spectrum, quantum yield, and lifetime.

Experimental Protocol for Fluorescence Quantum Yield Determination (Relative Method):

-

Selection of a Standard: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

-

Absorbance Measurements: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard solutions.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φs) can be calculated using the following equation:

Φs = Φr * (ms / mr) * (ns2 / nr2)

where Φr is the quantum yield of the reference, ms and mr are the slopes of the plots for the sample and reference, respectively, and ns and nr are the refractive indices of the sample and reference solutions.

Diagram of Experimental Workflow for Quantum Yield Measurement:

Caption: Workflow for relative fluorescence quantum yield determination.

Potential Applications in Drug Development and Cellular Imaging

While direct applications of this compound in drug development are not extensively documented, its structural motifs and fluorescent properties suggest several promising avenues for exploration, particularly for its analogs.

Fluorescent Probes for Bioimaging

The development of fluorescent probes for cellular imaging is a rapidly advancing field.[11][12] Analogs of this compound with appropriate functionalization could be designed as probes for specific cellular components or to report on the local microenvironment. For example, a derivative of 1,4-dimethoxybenzene has been investigated as a brain-permeable fluorescent probe that selectively binds to myelin, highlighting the potential of this class of compounds for in vivo imaging of neurological structures.[13]

Key Design Considerations for Fluorescent Probes:

-

Biocompatibility and Low Cytotoxicity: The probe should not be harmful to living cells.

-

Photostability: The probe should resist photobleaching under prolonged illumination.

-

High Quantum Yield: To ensure a bright signal for sensitive detection.

-

Target Specificity: The probe should selectively bind to the desired biomolecule or organelle.

-

Cell Permeability: For intracellular imaging, the probe must be able to cross the cell membrane.

Scaffolds for Drug Delivery and Theranostics

The aromatic core of this compound can serve as a scaffold for the development of more complex molecules with therapeutic and diagnostic (theranostic) capabilities. By attaching targeting moieties and therapeutic agents to a fluorescent dialkoxybenzene core, it may be possible to create systems that can simultaneously deliver a drug to a specific site and report on its localization and concentration through fluorescence.

Photosensitizers in Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment modality that uses a photosensitizer, light, and oxygen to kill cancer cells and other diseased cells.[14][15][16] While porphyrin-based photosensitizers are most common, there is ongoing research into new classes of molecules. The ability of aromatic ethers to generate excited triplet states upon photoexcitation could potentially be harnessed for the production of singlet oxygen, the key cytotoxic agent in PDT. Further research would be needed to optimize the intersystem crossing efficiency of this compound analogs for this application.

Conclusion and Future Outlook

This compound and its analogs represent a versatile class of compounds with tunable photophysical properties. While a comprehensive dataset for the parent molecule is yet to be fully established in the public domain, the study of its analogs provides valuable insights into the structure-property relationships that govern their fluorescence. The straightforward synthesis and the potential for chemical modification make these molecules attractive candidates for the development of novel fluorescent tools for researchers, scientists, and drug development professionals. Future research should focus on the detailed photophysical characterization of a broader range of this compound analogs and the exploration of their utility in targeted biological applications, including high-resolution cellular imaging and the design of innovative theranostic agents.

References

- Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940.

- Motyka, R., et al. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols.

- Chang, Y., et al. (2025). Alkoxy chain engineering in diphenylamine-based fluorophores: Achieving red-shifted near-infrared aggregation-induced emission for cellular imaging.

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

-

ChemBK. This compound. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

- Lecomte, F., et al. (2006). A novel fluorescent probe that is brain permeable and selectively binds to myelin. The Journal of Histochemistry and Cytochemistry, 54(9), 1035-1042.

- Google Patents. (2023). WO2023215234A2 - Luminescent benzoyl-pyrazine organic compounds.

- Lv, L., et al. (2022). Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis. Topics in Current Chemistry, 380(4), 22.

- Chang, C. J., et al. (2009). Reaction-based small-molecule fluorescent probes for chemoselective bioimaging.

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

- Kwiatkowski, S., et al. (2018).

- Cieplik, F., et al. (2018). Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers. Pharmaceuticals, 11(4), 107.

- Allison, R. R., et al. (2004). Photosensitizers in photodynamic therapy. Photodiagnosis and Photodynamic Therapy, 1(1), 27-42.

-

ChemBK. Hydroquinone dibenzyl ether. [Link]

- El-Daly, S. A., et al. (2012). Photophysical Parameters, Excitation Energy Transfer, and Photoreactivity of 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) Laser Dye. International Journal of Photoenergy, 2012, 1-10.

- Al-Yasari, A., et al. (2021). Effect of Alkyl- vs Alkoxy-Arene Substituents on the Deactivation Processes and Fluorescence Quantum Yields of Exciplexes. The Journal of Physical Chemistry A, 125(40), 8866-8876.

Sources

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and luminescence properties of substituted benzils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Single-Benzene-Based Clickable Fluorophores for In Vitro and In Vivo Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 621-91-0 [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reaction-based small-molecule fluorescent probes for chemoselective bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel fluorescent probe that is brain permeable and selectively binds to myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PubChemLite - this compound (C20H18O2) [pubchemlite.lcsb.uni.lu]

- 16. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Chemistry of 1,4-Dibenzyloxybenzene

Introduction